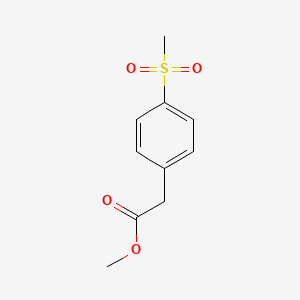

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

Description

Structural Context and Chemical Significance

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the methyl ester of 4-(methylsulfonyl)phenylacetic acid. chemicalbook.com The core structure consists of a benzene (B151609) ring substituted at positions 1 and 4. A methyl acetate (B1210297) group (-CH₂COOCH₃) is attached at one position, while a methylsulfonyl group (-SO₂CH₃) is at the para-position. chemicalbook.com

The chemical significance of this compound lies in its utility as a precursor. The ester functional group and the activated methylene (B1212753) group adjacent to the phenyl ring are reactive sites that allow for further chemical modifications. A common synthesis route involves the esterification of 4-(methylsulfonyl)phenylacetic acid using methanol (B129727) and a catalytic amount of sulfuric acid under reflux conditions. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 300355-18-4 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol |

| Physical State | Solid (Yellow to white) |

| Melting Point | 83-86 °C |

Data sourced from multiple chemical suppliers and databases. nih.govhoffmanchemicals.com

Research Relevance of the 4-(Methylsulfonyl)phenyl Moiety in Medicinal Chemistry

The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore in a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. tandfonline.comnih.gov The COX-2 enzyme is responsible for mediating inflammation and pain. wikipedia.orgdrugs.com Unlike the COX-1 enzyme, which is involved in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation. patsnap.com

The presence of the 4-(methylsulfonyl)phenyl group is known to be essential for potent and selective COX-2 inhibition. wikipedia.org This selectivity is attributed to the methylsulfonyl group's ability to fit into a distinct, hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform. patsnap.comwikipedia.orgnih.gov This structural difference allows drugs containing this moiety to preferentially block COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. patsnap.combrieflands.com

Numerous research efforts have focused on designing and synthesizing novel compounds that incorporate this key structural feature to develop effective anti-inflammatory agents. tandfonline.comnih.gov

Historical Development of Related Chemical Entities in Research

The development of drugs containing the 4-(methylsulfonyl)phenyl group is closely tied to the discovery and evolution of selective COX-2 inhibitors. In the 1990s, research intensified to find NSAIDs with improved safety profiles compared to traditional drugs like ibuprofen (B1674241) and naproxen, which inhibit both COX-1 and COX-2. brieflands.com

This research led to the development of the "coxib" class of drugs, including Celecoxib (B62257) and Etoricoxib. wikipedia.orgwikipedia.org Celecoxib, for instance, features a 4-sulfamoylphenyl group, a close analogue to the methylsulfonylphenyl group, which is crucial for its COX-2 selectivity. wikipedia.org Etoricoxib, another potent and selective COX-2 inhibitor, is synthesized using an intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is directly derived from precursors like 4-(methylsulfonyl)phenylacetic acid. rsc.orgrsc.orgjustia.com

The historical context shows a clear progression: identifying the differential structures of COX enzymes, recognizing the importance of the sulfone/sulfonamide moiety for selectivity, and synthesizing key intermediates like this compound to build these targeted drugs. chemicalbook.compatsnap.com

Scope and Objectives of Contemporary Research on the Compound

Current research involving this compound and its parent acid continues to expand. The primary objectives include:

Optimization of Synthesis: A significant area of research focuses on developing more efficient, cost-effective, and environmentally friendly processes for synthesizing this key intermediate and its derivatives. rsc.orgrsc.orgresearchgate.net

Development of Novel COX-2 Inhibitors: Researchers continue to use the 4-(methylsulfonyl)phenyl scaffold to design new molecules with even greater potency and selectivity for the COX-2 enzyme. nih.govnih.gov For example, new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been synthesized and shown to be highly potent and selective COX-2 inhibitors. nih.gov

Exploration of New Therapeutic Areas: Beyond inflammation, COX-2 inhibitors are being investigated for their potential in other fields, such as cancer and neurological disorders. nih.govwikipedia.org

Creation of Multi-Target Agents: There is an emerging interest in designing hybrid molecules that combine the anti-inflammatory properties of the 4-(methylsulfonyl)phenyl moiety with other pharmacological activities, such as antimicrobial effects, within a single compound. nih.gov

Table 2: Research on Derivatives of the 4-(Methylsulfonyl)phenyl Moiety

| Derivative Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Potent & Selective COX-2 Inhibition | A synthesized derivative exhibited a COX-2 IC₅₀ value of 0.07 µM and a high selectivity index. | nih.gov |

| Indole (B1671886) Derivatives | Dual Antimicrobial & Anti-inflammatory Agents | Certain compounds showed good anti-inflammatory activity with high selectivity towards COX-2 and also acted as potent antibacterial candidates. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methylsulfonylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586351 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300355-18-4 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 2 4 Methylsulfonyl Phenyl Acetate

Established Synthetic Pathways for the Compound

The synthesis of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is primarily achieved through well-established chemical reactions, with esterification of its corresponding carboxylic acid being the most direct method. However, alternative routes starting from different precursors are also utilized, providing flexibility in manufacturing.

Esterification Reactions of 4-(Methylsulfonyl)phenylacetic Acid

The most common and straightforward method for preparing this compound is the Fischer esterification of 4-(Methylsulfonyl)phenylacetic acid. chemicalbook.com This reaction typically involves heating a solution of the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. chemicalbook.comnih.gov

A typical laboratory-scale synthesis involves refluxing a mixture of 4-(methylsulfonyl)phenylacetic acid, methanol, and a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.com The reaction proceeds to completion, often achieving a quantitative yield. chemicalbook.com After the reaction, the excess methanol is removed under vacuum, and the residue is neutralized, typically with an aqueous sodium bicarbonate solution, before being extracted with an organic solvent like ethyl acetate (B1210297). chemicalbook.com

Table 1: Reaction Parameters for Esterification of 4-(Methylsulfonyl)phenylacetic Acid

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 4-(Methylsulfonyl)phenylacetic acid | chemicalbook.com |

| Reagent | Methanol | chemicalbook.com |

| Catalyst | Concentrated Sulfuric Acid | chemicalbook.com |

| Reaction Condition | Reflux | chemicalbook.com |

| Duration | 16 hours | chemicalbook.com |

| Yield | Quantitative (100%) | chemicalbook.com |

Alternative Synthetic Routes (e.g., involving acetonitrile (B52724) precursors)

Alternative synthetic strategies for this compound often begin with different starting materials, such as those containing a nitrile group. One such precursor is 2-[4-(Methylsulfonyl)phenyl]acetonitrile. nih.gov This compound can be synthesized by the oxidation of 4-methylthiophenylacetonitrile using an oxidizing agent like hydrogen peroxide in the presence of sodium tungstate (B81510) and acetic anhydride. nih.gov The resulting 2-[4-(Methylsulfonyl)phenyl]acetonitrile can then be converted to the target ester, typically through hydrolysis to the carboxylic acid followed by esterification as described previously.

Another route focuses on the synthesis of the key precursor, 4-(methylsulfonyl)phenylacetic acid, from different starting points. For instance, 4-(methylsulfonyl)phenylacetic acid can be prepared from 1-(4-methanesulfonyl-phenyl)-ethanone via the Willgerodt-Kindler reaction, which involves reacting the ketone with morpholine (B109124) and elemental sulfur, followed by hydrolysis. nih.govchemicalbook.com A method using a silica (B1680970) gel-supported fluoboric acid catalyst (HBF4·SiO2) has also been developed for the synthesis of an intermediate, 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione, which is then hydrolyzed to the desired acid. patsnap.com These routes demonstrate the versatility in accessing the core structure required for the final ester product.

Utilization as a Synthetic Intermediate

The value of this compound lies not as an end-product but as a crucial intermediate. Its structure, featuring the methylsulfonylphenyl group, is a key component in various larger, often biologically active, molecules.

Role in the Synthesis of Pharmaceutical Intermediates

The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors. nih.govresearchgate.net Consequently, this compound and its parent acid are vital intermediates in the synthesis of these pharmaceuticals. q100lifesciences.comseutic.com

A prominent example is the synthesis of Etoricoxib, a selective COX-2 inhibitor. q100lifesciences.comgoogle.com The precursor, 4-(methylsulfonyl)phenylacetic acid, is a key starting material in a multi-step process to produce 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is an advanced intermediate for Etoricoxib. seutic.comgoogle.com The synthesis involves reacting an alkaline salt of 4-(methylsulfonyl)phenylacetic acid with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a Grignard reagent. google.com The availability and purity of intermediates like this compound are therefore critical for the efficient production of such drugs.

Application as a Building Block in Complex Molecule Synthesis

Beyond its role in established pharmaceutical synthesis, the 4-(methylsulfonyl)phenyl structure serves as a versatile building block for creating novel and complex molecules with potential therapeutic applications. evitachem.com Researchers have designed and synthesized series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives starting from p-methylsulfonyl acetophenone (B1666503), a related precursor. nih.gov These complex indole derivatives were developed as potential dual-action agents, exhibiting both antimicrobial and anti-inflammatory activities by inhibiting the COX-2 enzyme. nih.gov The synthesis of complex heterocyclic structures, such as 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, further highlights the utility of this chemical motif as a foundational component in medicinal chemistry. google.com

Optimization and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on efficiency, sustainability, and environmental impact. In the context of producing this compound and its precursors, several approaches align with the principles of green chemistry.

One key area of improvement is the use of reusable, solid catalysts to replace corrosive and difficult-to-handle liquid acids like sulfuric acid. nih.gov For the esterification step, solid acid catalysts such as metal cation-exchanged montmorillonite (B579905) nanoclays have been shown to be effective. nih.gov These nanoclay catalysts possess strong Brønsted acid sites, are operationally simple, and can be recovered and reused for multiple reaction cycles, making the process more economical and environmentally friendly. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-(4-Methanesulfonyl-phenyl)-ethanone |

| 1-(6-methyl-pyridin-3-yl) 2-(4-Methylsulfonyl-phenyl)-ethanone |

| 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione |

| 2-[4-(Methylsulfonyl)phenyl]acetonitrile |

| 4-(Methylsulfonyl)phenylacetic acid |

| 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole |

| 4-methylthiophenylacetonitrile |

| 6-methylpyridine-3-carboxylic acid |

| Acetic anhydride |

| Etoricoxib |

| Ethyl acetate |

| Hydrogen peroxide |

| Methanol |

| Morpholine |

| p-cresyl phenyl acetate |

| p-methylsulfonyl acetophenone |

| Sodium bicarbonate |

| Sodium tungstate |

| Sulfuric acid |

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 2 4 Methylsulfonyl Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy for Methyl 2-(4-(methylsulfonyl)phenyl)acetate, conducted in deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals that correspond to the different types of protons in the molecule. The aromatic region of the spectrum is characterized by two doublets, indicative of a para-substituted benzene (B151609) ring. The downfield shift of these protons is attributed to the electron-withdrawing nature of the methylsulfonyl group. Aliphatic signals corresponding to the methylene (B1212753) and methyl protons of the acetate (B1210297) and sulfonyl groups are also clearly resolved.

The detailed proton assignments are presented below. jcsp.org.pk

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.91 | Doublet (d) | 2H | Aromatic protons ortho to the -SO₂CH₃ group |

| 7.50 | Doublet (d) | 2H | Aromatic protons meta to the -SO₂CH₃ group |

| 3.74 | Singlet (s) | 2H | Methylene protons (-CH₂-) of the acetate group |

| 3.73 | Singlet (s) | 3H | Methyl protons of the ester (-OCH₃) group |

| 3.05 | Singlet (s) | 3H | Methyl protons of the sulfonyl (-SO₂CH₃) group |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on established substituent effects and data from analogous structures such as phenyl acetate and its derivatives. jcsp.org.pkhoffmanchemicals.com

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons will show distinct signals, with the carbon atom directly attached to the sulfonyl group (C-4) and the carbon bearing the acetate group (C-1) being the most deshielded among the ring carbons. The carbons ortho and meta to the sulfonyl group will have characteristic shifts influenced by the substituent. The methyl carbons of the ester and sulfonyl groups will appear in the aliphatic region of the spectrum.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~170 | Carbonyl carbon (-C=O) |

| ~141 | Aromatic carbon (C-4, attached to -SO₂CH₃) |

| ~139 | Aromatic carbon (C-1, attached to -CH₂COOCH₃) |

| ~130 | Aromatic carbons (C-2, C-6, ortho to -SO₂CH₃) |

| ~128 | Aromatic carbons (C-3, C-5, meta to -SO₂CH₃) |

| ~52 | Methyl carbon of the ester (-OCH₃) |

| ~44 | Methyl carbon of the sulfonyl (-SO₂CH₃) |

| ~40 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretching vibration of the ester group, typically found in the 1735-1750 cm⁻¹ region. researchgate.net The sulfonyl group (-SO₂-) will exhibit two characteristic strong stretching vibrations: an asymmetric stretch usually between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1160 cm⁻¹. nist.gov Additionally, the spectrum will display C-O stretching vibrations from the ester group and C-H stretching from the aromatic and aliphatic portions of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| S=O Asymmetric Stretch (Sulfonyl) | 1300 - 1350 | Strong |

| S=O Symmetric Stretch (Sulfonyl) | 1140 - 1160 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 228.26 g/mol . libretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 228.

The fragmentation pattern offers further structural clues. Key fragmentation pathways for esters include the loss of the alkoxy group. miamioh.edu For this compound, the loss of the methoxy (B1213986) radical (•OCH₃) would result in a significant fragment ion at m/z 197. Another common fragmentation is the cleavage of the bond alpha to the carbonyl group, leading to the loss of the methoxycarbonyl radical (•COOCH₃), which would produce an ion at m/z 169. Benzylic cleavage is also highly probable, leading to the formation of the 4-(methylsulfonyl)benzyl cation at m/z 169 after losing the •COOCH₃ radical. Further fragmentation of the sulfonyl group, such as the loss of a methyl radical (•CH₃) or sulfur dioxide (SO₂), can also be anticipated.

| m/z | Possible Fragment Ion |

| 228 | [C₁₀H₁₂O₄S]⁺ (Molecular Ion) |

| 197 | [M - •OCH₃]⁺ |

| 169 | [M - •COOCH₃]⁺ or [C₇H₇SO₂]⁺ |

| 151 | [M - C₆H₅]⁺ or [M - •OCH₃ - SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 79 | [CH₃SO₂]⁺ |

X-ray Crystallography Studies of the Compound and Related Structures

X-ray crystallography allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of the closely related precursor, [4-(Methylsulfonyl)phenyl]acetic acid, provides significant insight into the geometry of the 4-(methylsulfonyl)phenyl moiety. chemicalbook.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

For [4-(Methylsulfonyl)phenyl]acetic acid, crystallographic studies reveal that in its solid state, molecules are organized into a well-defined three-dimensional network. researchgate.netresearchgate.net A primary and strong interaction is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net This interaction creates a characteristic eight-membered ring motif. researchgate.net

These dimers are then further interconnected by weaker, yet significant, C-H···O hydrogen bonds. researchgate.netresearchgate.net These unconventional hydrogen bonds involve the hydrogen atoms from the phenyl ring and the methyl group of the sulfonyl moiety acting as donors, and the oxygen atoms of the sulfonyl group acting as acceptors. This network of interactions effectively links the dimers into a stable, three-dimensional crystalline lattice. researchgate.netresearchgate.net

In the case of the related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the crystal packing is also dominated by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into infinite two-dimensional layers. nih.govresearchgate.net

Table 1: Crystallographic Data for Related Compound [4-(Methylsulfonyl)phenyl]acetic acid

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.086 (7) |

| b (Å) | 4.9711 (18) |

| c (Å) | 10.724 (4) |

| β (°) | 106.102 (6) |

| Volume (ų) | 977.5 (6) |

| Z | 4 |

| Source: researchgate.net |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules by probing their vibrational modes. While specific experimental spectra for this compound are not widely published, a predictive analysis of its key vibrational signatures can be made based on the characteristic frequencies of its functional groups: a methyl ester, a sulfonyl group, and a para-substituted benzene ring.

The sulfonyl group (SO₂) is expected to exhibit strong and characteristic absorption bands in the IR spectrum. These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds. The asymmetric stretching typically appears in the range of 1350-1300 cm⁻¹, while the symmetric stretching is found at 1160-1120 cm⁻¹. researchgate.net These bands are often intense and provide a clear indication of the presence of the sulfonyl moiety.

The methyl ester group (-COOCH₃) also gives rise to several distinct vibrational bands. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester will likely produce two bands, one for the (C=O)-O stretch and another for the O-CH₃ stretch, typically in the 1300-1000 cm⁻¹ region.

The para-substituted benzene ring will show several characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations, which for a para-substituted ring, typically result in a strong band in the 850-800 cm⁻¹ range.

By combining these expected vibrational frequencies, a theoretical vibrational spectrum for this compound can be constructed. This predicted spectrum would be a valuable tool for the identification and quality control of the compound in a laboratory setting. Any deviation from these expected frequencies in an experimental spectrum could indicate the presence of impurities or a different isomeric form of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350-1300 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160-1120 | Strong |

| Methyl Ester (C=O) | C=O Stretch | 1750-1735 | Strong |

| Methyl Ester (C-O) | (C=O)-O Stretch | 1300-1200 | Medium-Strong |

| Methyl Ester (C-O) | O-CH₃ Stretch | 1200-1000 | Medium-Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | 850-800 | Strong |

Computational Chemistry and Molecular Modeling Studies of Methyl 2 4 Methylsulfonyl Phenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting the behavior of a compound like Methyl 2-(4-(methylsulfonyl)phenyl)acetate.

Density Functional Theory (DFT) Applications

For a molecule like this compound, DFT calculations would typically be employed to determine optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com In a related study on 2-methylthio(methylsulfonyl)- nih.govresearchgate.netresearchgate.nettriazolo [1,5-a]quinazolines, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to analyze these properties, revealing how the methylsulfonyl group influences the electronic environment. researchgate.net

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, an MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the sulfonyl and acetate (B1210297) groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar organic molecules, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, albeit less accurate, understanding of electronic structure compared to more advanced methods like DFT that include electron correlation. No specific Hartree-Fock studies were identified for this compound.

However, comparative studies on other organic molecules have shown that HF methods can provide valuable baseline data on molecular geometries and orbital energies. nih.gov For this compound, an HF calculation would yield information on its electronic energy, core-core repulsion, and binding energy. While the absolute energy values from HF are known to deviate from experimental values, the relative energy differences between conformers can be informative. A benchmark study on reference organic molecules indicated that HF theories have a mean error of 0.81–1.0 kcal mol−1 for conformational energies compared to higher-level coupled-cluster theory. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies to construct an energy landscape.

For this compound, the key rotatable bonds would be around the acetate group and the methyl group of the sulfonyl moiety. A relaxed potential energy surface scan, likely performed using DFT or other computational methods, would reveal the various low-energy conformers. nih.gov A study on ethyl methyl sulfone using quantum chemical approaches identified all stable conformers and their relative energies, providing a model for how the sulfonyl group can influence conformational preferences. ysu.am

The energy landscape of this compound would likely show several local minima corresponding to different orientations of the ester and sulfonyl groups. The global minimum would represent the most stable conformation in the gas phase. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is likely to adopt in a biological system.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angle(s) (Hypothetical) |

| A (Global Minimum) | 0.00 | C-C-O-C (ester), C-S-C-H (sulfonyl) |

| B | 1.25 | Rotated ester group |

| C | 2.50 | Rotated sulfonyl methyl group |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations often model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically in a solvated environment. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the sampling of different molecular conformations.

No specific MD simulation studies were found for this compound. However, MD simulations have been used to study the dynamic behavior of related molecules, such as ethyl methyl sulfone in electrolyte solutions and methyl ester sulfonates at interfaces. researchgate.netresearchgate.net An MD simulation of this compound, likely in a water box to mimic physiological conditions, would reveal how the molecule flexes, bends, and rotates over time. This provides a more realistic picture of the conformations available for binding to a biological target. The simulation would also detail the interactions between the solute and solvent molecules, including the formation and breaking of hydrogen bonds. Such simulations can be crucial for understanding how a molecule might cross a cell membrane or how its conformation is influenced by its environment.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule to the active site of a protein.

Binding Affinity Predictions for Enzyme Active Sites (e.g., Cyclooxygenase Enzymes)

The 4-methylsulfonylphenyl moiety is a well-known pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.netresearchgate.net The selective inhibition of COX-2 is a key strategy for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Numerous molecular docking studies have been performed on compounds containing the 4-methylsulfonylphenyl group to understand their binding to COX enzymes. researchgate.netresearchgate.net These studies consistently show that the methylsulfonyl group plays a crucial role in binding selectivity. The active site of COX-2 has a secondary pocket that is accessible to bulkier substituents, which is not present in the COX-1 isoform. The methylsulfonylphenyl group of these inhibitors typically inserts into this secondary pocket of COX-2, forming favorable interactions, including hydrogen bonds with residues such as Arginine 513 (Arg513) and Histidine 90 (His90). researchgate.net

A docking study of a 5,5-diarylhydantoin derivative containing a 4-methylsulfonylphenyl group showed that one of the oxygen atoms of the sulfonyl group forms a hydrogen bond with the amino group of Arg513 in the COX-2 active site. researchgate.net For this compound, it is highly probable that it would adopt a similar binding mode within the COX-2 active site, with its methylsulfonylphenyl tail extending into the selectivity pocket. The acetate portion of the molecule would then likely form interactions with other residues in the main channel of the active site. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction. Lower binding energy values typically indicate a more stable protein-ligand complex. For instance, docking studies on various inhibitors have reported binding energies to COX-2 in the range of -7 to -11 kcal/mol. researchgate.netmdpi.com

| Ligand (Example from literature) | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | Murine COX-2 | Not explicitly stated, but stable complex formed | Arg513, Phe518, Val523 | researchgate.net |

| Ficuseptine B | COX-2 | -9.51 | Not explicitly stated | researchgate.net |

| Canniprene | COX-2 | -10.587 | Tyr341, Tyr371, Ser516 | mdpi.com |

Elucidation of Ligand-Receptor Interaction Mechanisms

Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of biological targets. For compounds containing the 4-(methylsulfonyl)phenyl group, a common target is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways. While specific docking studies for this compound are not extensively documented in publicly available literature, the interaction mechanisms can be inferred from studies on structurally related COX-2 inhibitors.

The 4-(methylsulfonyl)phenyl group is a well-known pharmacophore that contributes significantly to the selective inhibition of COX-2. nih.gov Molecular modeling studies of various 2-(4-(methylsulfonyl)phenyl) indole (B1671886) and pyrimidine (B1678525) derivatives reveal a consistent binding pattern within the COX-2 active site. nih.govresearchgate.netresearchgate.net The methylsulfonyl (SO₂CH₃) group typically inserts into a secondary, hydrophobic pocket of the COX-2 enzyme. nih.govresearchgate.net This interaction is crucial for anchoring the ligand and is a key determinant of COX-2 selectivity over the COX-1 isoform, which lacks this secondary pocket. nih.gov

A representative molecular docking study of a compound with a similar methylsulfonylphenyl scaffold in the COX-2 active site (PDB ID: 2AW1) might show the following interactions:

| Ligand Moiety | Interacting Residue | Interaction Type |

| Methylsulfonyl (SO₂) | Arg513, His90 | Hydrogen Bond |

| Phenyl Ring | Tyr355, Phe518, Val523 | Hydrophobic/Pi-stacking |

| Acetate Group | Solvent/Active Site Entrance Residues | Polar/Hydrophobic |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to predict the pharmacokinetic profile of a compound. In silico methods provide a rapid and cost-effective means of evaluating these parameters. Studies on a variety of compounds bearing the 4-(methylsulfonyl)phenyl moiety have included predictions of their ADME properties using software like SwissADME. nih.govnih.govnih.gov

These computational tools calculate various physicochemical descriptors and pharmacokinetic properties based on the chemical structure of the molecule. For this compound, the predicted ADME profile would be crucial for assessing its drug-likeness. Based on analyses of similar compounds, a set of predicted ADME properties for this compound can be compiled. These predictions are guided by established models and rules, such as Lipinski's rule of five, which helps to evaluate the oral bioavailability of a compound. nih.gov

A table of predicted physicochemical and pharmacokinetic properties for this compound, based on data from related compounds, is presented below:

| Property | Predicted Value/Comment |

| Physicochemical Properties | |

| Molecular Weight | ~228.26 g/mol |

| LogP (Lipophilicity) | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | ~65-75 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | ~55-60 |

| Pharmacokinetics | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes (Potential) |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| Drug-Likeness | |

| Lipinski's Rule of Five | Obeys (0 violations) |

| Bioavailability Score | ~0.55 |

Note: The values in this table are estimations based on computational predictions for structurally similar compounds and the known properties of the 4-(methylsulfonyl)phenyl scaffold. The potential for CYP2C9 inhibition is noted as celecoxib (B62257), a prominent drug with this scaffold, is a known substrate and inhibitor of this enzyme. nih.govclinpgx.org

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools for developing predictive models that can guide the design of more potent and selective molecules. nih.gov

For compounds related to this compound, particularly those targeting COX-2, several key SAR insights have been derived from computational studies. researchgate.netnih.gov The 4-(methylsulfonyl)phenyl moiety is consistently identified as a critical feature for high COX-2 inhibitory activity and selectivity. nih.gov

Key SAR findings from computational studies on related compounds include:

The Role of the Methylsulfonyl Group: The presence and position of the methylsulfonyl group are paramount. The para-substitution on the phenyl ring is optimal for fitting into the secondary pocket of the COX-2 active site. nih.gov Modifications to this group, such as replacing it with a sulfonamide (SO₂NH₂), can also lead to potent inhibitors, though this may alter other properties like solubility and metabolism.

Substitutions on the Phenyl Ring: Computational SAR studies, often visualized through contour maps from 3D-QSAR models, can indicate regions where steric bulk or specific electronic properties (e.g., electron-donating or electron-withdrawing groups) are favorable or unfavorable for activity. nih.gov For instance, a 3D-QSAR model might reveal that bulky substituents at certain positions on the phenyl ring could clash with active site residues, thereby reducing inhibitory potency. Conversely, adding hydrogen bond donors or acceptors at specific locations could enhance binding affinity.

A generalized SAR summary for COX-2 inhibitors with a 4-(methylsulfonyl)phenyl scaffold, derived from computational models, is presented below:

| Structural Feature | Impact on Activity | Rationale from Computational Models |

| 4-Methylsulfonyl Group | Essential for high potency and selectivity | Optimal fit and hydrogen bonding in the COX-2 secondary pocket. |

| Phenyl Ring | Serves as a scaffold for hydrophobic interactions | Forms key van der Waals and pi-stacking interactions with hydrophobic residues. |

| Substitutions on the Phenyl Ring | Activity is sensitive to the position and nature of substituents | Steric and electronic properties must be complementary to the active site topology. |

| Ester Moiety (in this compound) | Likely influences solubility and metabolic stability | Can be a site for hydrolysis by esterases, affecting the compound's half-life. |

Biological and Pharmacological Research on Methyl 2 4 Methylsulfonyl Phenyl Acetate and Its Structural Analogs

Anti-inflammatory and Analgesic Activities

The primary focus of research on methyl 2-(4-(methylsulfonyl)phenyl)acetate analogs has been their anti-inflammatory and pain-relieving properties, largely attributed to their interaction with cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition Profiling (COX-1 and COX-2 Selectivity)

A significant body of research has been dedicated to synthesizing and evaluating derivatives of this compound for their ability to inhibit COX enzymes. The goal has been to develop compounds with high selectivity for COX-2, the isoform primarily involved in inflammation, while sparing COX-1, which plays a crucial role in protecting the gastrointestinal lining. medcentral.com

Several series of 4-methylsulfonylphenyl derivatives have demonstrated preferential inhibition of COX-2 over COX-1. nih.gov For instance, a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives exhibited weak inhibition of COX-1 (IC₅₀ = 9.14–13.2 µM) but potent inhibitory activity against COX-2 (IC₅₀ = 0.1–0.31 µM). nih.gov This resulted in high COX-2 selectivity indices (SI), a ratio of COX-1 to COX-2 IC₅₀ values, ranging from 31.29 to 132. nih.gov

Similarly, another study on novel 4-methylsulfonylphenyl derivatives reported compounds with clear preferential COX-2 inhibition, with selectivity indices of 124, 131, and 119 for specific analogs (compounds 4, 6b, and 6e, respectively). nih.gov The presence of the SO₂Me group on the phenyl ring is considered a key pharmacophore for enhancing COX-2 inhibitory potency and selectivity. nih.gov Chalcone derivatives incorporating the 4-(methylsulfonyl)phenyl moiety have also been investigated, with the Z isomers showing greater potency and selectivity for COX-2. nih.gov

Table 1: COX Inhibition Data for Analogs of this compound

| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-(4-methylsulfonylphenyl) indole derivatives (7a-k) | 9.14–13.2 | 0.10–0.31 | 31.29–132 | nih.gov |

| 4-methylsulfonylphenyl derivative (Compound 4) | - | - | 124 | nih.gov |

| 4-methylsulfonylphenyl derivative (Compound 6b) | - | - | 131 | nih.gov |

| 4-methylsulfonylphenyl derivative (Compound 6e) | - | - | 119 | nih.gov |

In Vitro and In Vivo Anti-inflammatory Efficacy Studies

The in vitro COX inhibition data is well-supported by in vivo studies demonstrating the anti-inflammatory efficacy of these compounds. The rat paw edema model is a commonly used in vivo assay to assess anti-inflammatory activity. nih.gov

A study on a series of 4-methylsulfonylphenyl derivatives showed that one of the most promising compounds achieved a 71% inhibition of in vivo inflammation. nih.gov Another investigation into 2-(4-methylsulfonylphenyl) indole derivatives found that the synthesized compounds exhibited good anti-inflammatory activity, with a 56.4–93.5% reduction in inflammation after 6 hours, which was comparable to the standard drugs celecoxib (B62257) and indomethacin (B1671933) (94.7% and 96.6% reduction, respectively). nih.gov

Furthermore, a novel pyrimidine-2(1H)-thione derivative, HPT, demonstrated dose-dependent reduction in the protein and mRNA expression levels of COX-2 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov In a TPA-induced skin inflammation mouse model, HPT also reduced inflammation and attenuated the expression of COX-2. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Selected Analogs

| Compound Series/Derivative | Model | Efficacy | Reference |

|---|---|---|---|

| 4-methylsulfonylphenyl derivative (Compound 4) | Rat Paw Edema | 71% inhibition | nih.gov |

| 2-(4-methylsulfonylphenyl) indole derivatives (7a–k, 8a–c, 9a–c) | Rat Paw Edema | 56.4–93.5% reduction in inflammation | nih.gov |

| HPT (pyrimidine-2(1H)-thione derivative) | TPA-induced mouse skin inflammation | Reduced inflammation and COX-2 expression | nih.gov |

Mechanisms of Action Beyond COX Inhibition (e.g., Cytokine Modulation)

While COX inhibition is a primary mechanism, some analogs of this compound exert their anti-inflammatory effects through other pathways, such as the modulation of pro-inflammatory cytokines. nih.gov Cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 are key mediators of the inflammatory response. nih.gov

For example, the pyrimidine (B1678525) derivative HPT was found to suppress the mRNA expression of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in LPS-induced RAW 264.7 cells. nih.gov This suggests that its anti-inflammatory action is not solely dependent on COX inhibition but also involves the downregulation of these critical inflammatory messengers. nih.gov The study also indicated that HPT's effects were associated with the Nrf2-ARE pathway, which plays a role in regulating inflammatory markers. nih.gov

Antimicrobial and Antifungal Investigations

In addition to their anti-inflammatory properties, certain derivatives of this compound have been evaluated for their potential to combat microbial and fungal infections.

Evaluation Against Bacterial Strains (e.g., MRSA, Gram-Negative Pathogens)

Several studies have explored the antibacterial activity of these compounds against a range of pathogens. A series of 2-(4-methylsulfonylphenyl) indole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) as a Gram-positive representative, and several Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov

Within this series, hydrazone derivatives (7a, 7g, and 7i) demonstrated high antibacterial activity against both MRSA and the tested Gram-negative strains, with growth inhibition ranging from 85.76% to 97.76%. nih.gov Specifically, compound 7g was identified as a particularly potent antibacterial agent against all tested strains. nih.gov In contrast, oxime and benzimidazole (B57391) derivatives from the same study showed weaker antibacterial effects. nih.gov The minimal inhibitory concentrations (MICs) for the most active compounds were found to be comparable to the reference antibiotic, ceftriaxone. nih.gov

Table 3: Antibacterial Activity of 2-(4-methylsulfonylphenyl) indole Derivatives

| Derivative Type | Bacterial Strains | Activity Level | Reference |

|---|---|---|---|

| Hydrazone derivatives (7a, 7g, 7i) | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | High (85.76-97.76% growth inhibition) | nih.gov |

| Oxime derivative (9a) | A. baumannii | Moderate (42.1% growth inhibition) | nih.gov |

| Benzimidazole derivatives (8a-c) | Various | Weak | nih.gov |

Assessment of Antifungal Efficacy

The antifungal potential of this compound analogs has also been investigated, though the results have been more modest compared to their antibacterial and anti-inflammatory activities.

In a study evaluating 2-(4-methylsulfonylphenyl) indole derivatives, all the synthesized compounds were found to have weak antifungal activity against the pathogenic fungal strains Candida albicans and Cryptococcus neoformans var. grubii. nih.gov Similarly, another investigation into novel 4-methylsulfonylphenyl derivatives as potential NSAIDs did not report significant antifungal findings. nih.gov This suggests that while the core structure is promising for developing antibacterial and anti-inflammatory agents, modifications leading to potent antifungal activity have yet to be fully elucidated.

Antineoplastic and Apoptosis-Inducing Potential

The antineoplastic properties of structural analogs, particularly those related to celecoxib, have been a significant area of investigation. These compounds have demonstrated effects across a range of cancer types by influencing cell viability and promoting programmed cell death.

Structural analogs of this compound, such as celecoxib and its non-COX-2-inhibiting derivatives 2,5-Dimethyl-Celecoxib (DMC) and OSU-03012, have shown potent antitumor properties across numerous cancer cell lines. nih.gov Celecoxib itself has demonstrated cytotoxic effects against various cancer cell lines, with its efficacy varying by cell type. researchgate.net For instance, studies have reported its concentration-dependent effects on human cancer cell lines including cervical (HeLa), colon (HCT116), liver (HepG2), breast (MCF-7), and glioblastoma (U251). researchgate.net

The celecoxib analog DMC has been found to inhibit the growth of Burkitt's lymphoma and leukemic cells. nih.gov Furthermore, synergistic combinations of DMC with conventional chemotherapy agents like cisplatin (B142131) or paclitaxel (B517696) have been shown to markedly decrease the proliferation of human cervical cancer cells (HeLa and SiHa). nih.govplos.org Another potent analog, OSU-03012, is cytotoxic to multiple myeloma cells, with a mean LC50 of approximately 3.69 µM for primary cells and 6.25 µM for cell lines after 24 hours. nih.gov It is also a powerful inducer of apoptosis in esophageal cancer cells, with an IC50 value below 2 µM. nih.gov

Table 1: Cytotoxicity of Celecoxib in Various Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC50 Value (µM) | Sensitivity Ranking |

|---|---|---|---|

| U251 | Glioblastoma | 11.7 | Most Sensitive |

| HCT116 | Colon | 18.9 | High Sensitivity |

| HepG2 | Liver | 24.1 | Moderate Sensitivity |

| MCF-7 | Breast | 29.5 | Lower Sensitivity |

| HeLa | Cervical | 37.2 | Most Resistant |

Data sourced from a study evaluating the concentration-dependent effect of celecoxib. researchgate.net

The molecular mechanisms underlying the anticancer effects of these analogs often involve the induction of apoptosis through multiple signaling pathways. Research on OSU-03012 and DMC reveals that their pro-apoptotic activity is not solely dependent on COX-2 inhibition. nih.gov

A primary mechanism is the inhibition of the PI3K/Akt signaling pathway. nih.gov OSU-03012 is a known PDK-1 inhibitor, which subsequently blocks Akt activation. nih.govnih.gov This disruption of a key cell survival pathway leads to downstream effects that favor apoptosis. Furthermore, these compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. Studies have shown that OSU-03012 and DMC can reduce the levels of anti-apoptotic proteins such as Mcl-1, Bcl-xL, and Survivin. nih.gov In myeloma cells, OSU-03012 was found to down-regulate survivin and the X-linked inhibitor of apoptosis (XIAP). nih.gov

This cascade of events ultimately leads to the activation of caspases, the executioners of apoptosis. OSU-03012 has been shown to induce the cleavage of caspases-3, -8, and -9 in multiple myeloma cells, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov In esophageal cancer, its apoptotic effect is mediated in a p53-dependent manner. nih.gov

Neurological and Neuroprotective Research Applications

Structural analogs have also been explored for their potential in treating neurodegenerative disorders, where mechanisms like neuroinflammation and protein aggregation play a key role.

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD). ekb.eg Analogs like celecoxib have been investigated for their neuroprotective potential. Studies in rat models of AD have shown that celecoxib can attenuate intellectual impairment and associated neurodegenerative changes by suppressing apoptosis and enhancing neurogenesis. ekb.eg In other preclinical models, celecoxib treatment has been shown to protect against learning and memory impairments by reducing microglial activation and excitotoxicity. mdpi.comiium.edu.my It has also been found to counteract the production of reactive oxygen species (ROS) and lipid peroxidation induced by amyloid-β, the peptide that forms plaques in AD brains. frontiersin.org

The compound 4-phenylbutyrate (B1260699) (PBA), a fatty-acid molecule that is structurally related to phenylacetate (B1230308), has shown remarkable promise in preclinical AD models. nih.govfutura-sciences.com PBA acts as a "chemical chaperone" that can inhibit the accumulation of misfolded proteins, a central feature of many neurodegenerative diseases. upenn.eduimrpress.com In mouse models of AD, administration of PBA restored cognitive deficits, improved memory test performance, and reduced amyloid-beta pathology. futura-sciences.comimrpress.com These beneficial effects were observed even when the treatment was started late in the disease course, suggesting that it could not only delay progression but also help improve previously lost brain functions. upenn.edu

Hormone-like and Plant Growth Regulatory Activities (e.g., Auxin-like)

The phenylacetic acid moiety of the target compound is structurally identical to Phenylacetic acid (PAA), a naturally occurring auxin in plants. Auxins are a class of hormones that are crucial for nearly every aspect of plant growth and development.

While indole-3-acetic acid (IAA) is the most studied auxin, PAA is also widely distributed in both vascular and non-vascular plants, often at much higher endogenous concentrations than IAA. nih.govscilit.com For example, in various tissues of Arabidopsis, the concentration of PAA is significantly higher than that of IAA. nih.gov

The biological activity of PAA is generally considered to be about 10- to 20-fold lower than that of IAA in standard auxin activity tests. nih.govnih.gov However, PAA plays a distinct and significant role in plant development, particularly in promoting root growth. nih.gov Some studies have even shown PAA to be more potent than IAA at inducing lateral root primordia and promoting the growth of lateral roots in pea seedlings. nih.govoup.com Unlike IAA, PAA does not appear to be transported in a polar manner, meaning it does not form concentration gradients in response to stimuli like gravity. nih.govnih.gov PAA and IAA can regulate the same set of auxin-responsive genes, acting through the same TIR1/AFB signaling pathway. nih.gov

Table 2: Comparison of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) as Plant Auxins This table is interactive. You can sort and filter the data.

| Feature | Phenylacetic Acid (PAA) | Indole-3-Acetic Acid (IAA) |

|---|---|---|

| Endogenous Levels | Generally much higher than IAA in various plant tissues. nih.gov | Lower than PAA in many tissues. nih.gov |

| Biological Activity | Generally 10-20 fold lower than IAA. nih.gov | High auxin activity, considered the major auxin. |

| Primary Role | Strong promoter of lateral root growth and development. nih.gov | Regulates a wide range of developmental processes. |

| Transport | Not actively transported in a polar manner. nih.gov | Actively transported in a polar manner. nih.gov |

| Signaling Pathway | Acts through the TIR1/AFB pathway. nih.gov | Acts through the TIR1/AFB pathway. nih.gov |

Assessment of Biological Safety and Adverse Effect Profiles (e.g., Ulcerogenic Liability Mitigation, Nitric Oxide Release)

A major limitation of many nonsteroidal anti-inflammatory drugs (NSAIDs) is their potential to cause gastrointestinal toxicity, including ulcers. nih.gov The structure of this compound, being an ester, is relevant to strategies aimed at mitigating this adverse effect.

Masking the free carboxylic acid group of an NSAID through esterification is a well-established prodrug strategy to reduce its ulcerogenic potential. researchgate.netresearchgate.net The free acid is a primary cause of local irritation to the stomach lining. By converting it to an ester, this direct insult is avoided. scienceopen.com These ester prodrugs are designed to be stable in the gastrointestinal tract and are later hydrolyzed by esterase enzymes in plasma and other tissues to release the active drug systemically. nih.govscienceopen.com Studies on various NSAID ester prodrugs have demonstrated a significant reduction in their ulcerogenic index while retaining potent anti-inflammatory activity. nih.govacs.org

Another advanced strategy to improve the gastric safety of NSAIDs involves creating hybrid molecules that can release nitric oxide (NO). nih.govproquest.com NO is an endogenous mediator that helps maintain gastric mucosal health through mechanisms like increasing mucosal blood flow. nih.govaacrjournals.org Attaching an NO-releasing moiety to an NSAID, often via an ester linkage, allows for the local release of cytoprotective NO, which can counteract the damaging effects of prostaglandin (B15479496) inhibition caused by the NSAID. proquest.comresearchgate.net Numerous studies on NO-releasing NSAIDs have shown that they retain the anti-inflammatory and analgesic properties of the parent drug but with markedly reduced gastrointestinal toxicity. nih.gov

Future Research Directions and Therapeutic Development for Methyl 2 4 Methylsulfonyl Phenyl Acetate

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The rational design of new chemical entities based on the methyl 2-(4-(methylsulfonyl)phenyl)acetate scaffold is a primary avenue for future research. This approach involves modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.

A key strategy involves the synthesis of derivatives that target specific enzymes or receptors with greater efficacy. For instance, researchers have designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl) indole (B1671886) derivatives as analogs of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). researchgate.net These efforts focused on enhancing selectivity for the cyclooxygenase-2 (COX-2) enzyme to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.gov The design principles for these analogs included replacing the indole N-benzoyl group and modifying other functional groups to decrease acidity and potential ulcerogenic effects. researchgate.net

Another successful approach has been the creation of hybrid molecules that combine the methylsulfonylphenyl scaffold with other pharmacologically active moieties. Three series of 2-(4-methylsulfonylphenyl) indole derivatives were synthesized, incorporating hydrazone, benzimidazole (B57391), and oxime functionalities. nih.gov These modifications aimed to create multi-target compounds with both antimicrobial and anti-inflammatory activities. nih.gov The synthesis often involves multi-step reactions, starting from precursors like p-methylsulfonyl acetophenone (B1666503) and employing reactions such as Fischer indole synthesis and Vilsmeir-Haack formylation. nih.gov

Similarly, the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole has been developed as a highly selective COX-2 inhibitor. google.com The synthesis pathway for this derivative involves several steps, starting from thioanisole (B89551) and proceeding through intermediates like 4-methylthioacetophenone and 1-(4-methylthiophenyl)-3-phenyl-1,3-dione, before a final oxidation step to form the methylsulfonyl group. google.com

The table below summarizes various rationally designed derivatives and their observed bioactivities.

| Derivative Class | Synthesis Strategy Highlights | Enhanced Bioactivity | Key Findings |

| Indole Derivatives | Fischer indole synthesis from p-methylsulfonyl acetophenone; modification of indole ring substitutions. researchgate.netnih.gov | Selective COX-2 Inhibition; Anti-inflammatory; Antimicrobial. researchgate.netnih.gov | Compounds showed high selectivity for COX-2 over COX-1 and potent anti-inflammatory and antibacterial effects. nih.gov |

| Hydrazone, Benzimidazole, & Oxime Derivatives | Reaction of indole-3-carbaldehyde precursors with hydrazines, diamines, or hydroxylamine. nih.gov | Dual Antimicrobial and Anti-inflammatory. | Compound 7g was identified as a potent antibacterial agent, while others showed significant anti-inflammatory activity. nih.gov |

| Imidazole (B134444) Derivatives | Multi-step synthesis involving the reaction of a diketone intermediate with trifluoroacetaldehyde (B10831) methyl hemiacetal and ammonium (B1175870) acetate (B1210297), followed by oxidation. google.com | Highly Selective COX-2 Inhibition. | The imidazole derivatives exhibit high efficiency and selectivity in inhibiting COX-2. google.com |

| Phenyltriazole Derivatives | Replacement of a thiazole (B1198619) core with a 1,2,3-triazole ring via click chemistry or related cyclizations. nih.govresearchgate.net | Anti-MRSA Activity. | Compound 29 showed potent, rapid bactericidal activity against MRSA by targeting cell wall biosynthesis. nih.govresearchgate.net |

Exploration of Undiscovered Pharmacological Targets

While many derivatives of this compound are known for their anti-inflammatory effects via COX-2 inhibition, a significant area of future research is the identification of novel pharmacological targets. nih.gov This exploration could unlock new therapeutic applications for this class of compounds.

Antimicrobial Targets: Recent studies have revealed that certain derivatives possess potent antimicrobial properties, suggesting targets beyond the human inflammatory pathway. nih.gov For example, novel phenyltriazole derivatives have been rationally designed to target methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Mechanistic studies confirmed that a lead compound from this series targets the bacterial cell wall by binding to penicillin-binding protein 2a (PBP2a), which disrupts cell wall integrity and leads to rapid bactericidal effects. nih.govresearchgate.net This demonstrates a distinct and valuable pharmacological target within bacterial pathogens.

Metabolic and Nuclear Receptors: There is evidence to suggest that compounds with a similar phenylacetate (B1230308) structure can influence metabolic pathways. Phenyl acetate itself is known to activate peroxisome proliferation-activated receptors (PPARs). hmdb.ca Following this lead, polysubstituted imidazolone (B8795221) derivatives containing a related aryloxy phenol (B47542) structure were found to possess PPAR agonist properties, indicating their potential for treating disorders of lipid and glucose metabolism. mdpi.com This suggests that derivatives of this compound could be systematically screened for activity against PPARs and other nuclear receptors, potentially leading to treatments for conditions like dyslipidemia and insulin (B600854) resistance. mdpi.com

The table below outlines potential pharmacological targets that warrant further investigation.

| Target | Derivative Type | Research Finding |

| Penicillin-Binding Protein 2a (PBP2a) | Phenyltriazole Derivatives | Derivatives bind to PBP2a, disrupting bacterial cell wall synthesis and exhibiting potent activity against MRSA. nih.govresearchgate.net |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Imidazolone Derivatives | Compounds with a related structural backbone act as PPAR agonists, influencing lipid and glucose metabolism. mdpi.com |

| Cyclooxygenase-2 (COX-2) | Indole, Imidazole Derivatives | The primary target for anti-inflammatory derivatives, with ongoing research to improve selectivity and develop radiotracers for imaging. nih.govmdpi.com |

Development of Advanced Delivery Systems and Formulations

To maximize the therapeutic potential and overcome limitations of conventional administration, the development of advanced delivery systems for this compound and its derivatives is crucial. These technologies aim to control the release, improve solubility, and target the drug to specific sites in the body.

Microelectromechanical systems (MEMS) offer a platform for creating miniaturized and sophisticated drug delivery devices. usc.edu Systems that could be adapted for this class of compounds include:

Implantable Pumps and Microreservoirs: These devices can provide controlled, long-term release of a therapeutic agent, which is particularly useful for chronic conditions like inflammation. usc.edu

Biodegradable Microparticles: Formulations using biodegradable polymers such as polylactic acid (PLA), polyglycolide acid (PGA), and polylactic-co-glycolic acid (PLGA) can encapsulate the drug. usc.edu These particles can be designed for sustained release following injection, potentially reducing dosing frequency.

Nanoparticle-Based Systems: Nanoparticles represent a versatile platform for drug delivery. nih.gov They can enhance the solubility of poorly water-soluble compounds and can be surface-modified to target specific cells or tissues. Nanoparticle-mediated co-delivery systems could even load a derivative of this compound along with another drug or gene to achieve synergistic effects, for example, in cancer therapy. nih.gov

While specific delivery systems for this compound are not yet widely reported, these existing advanced technologies provide a clear roadmap for future formulation development.

Translational Research Towards Clinical Applications

Translating promising laboratory findings into clinically approved therapies requires a dedicated research pipeline, including robust preclinical and clinical studies. For derivatives of this compound, this involves moving from in vitro assays to in vivo animal models and eventually to human trials.

A critical step is the evaluation of efficacy in relevant animal models. For anti-inflammatory derivatives, the rat paw edema model is a standard method to assess in vivo activity, and several 4-methylsulfonylphenyl derivatives have shown significant inhibition of inflammation in this model. nih.gov

Equally important is the preclinical assessment of the compound's pharmacokinetic and safety profile. Studies on novel anti-MRSA phenyltriazole derivatives, for instance, have included preliminary pharmacokinetic profiling. researchgate.net Favorable results, such as a prolonged plasma half-life and good oral bioavailability, are strong indicators that a compound is a promising lead for further development. researchgate.net Furthermore, some related compounds with a diaryl ether structure have already been evaluated in clinical trials for treating conditions like dyslipidemia, obesity, and insulin resistance, paving the way for other derivatives targeting metabolic pathways. mdpi.com

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action and potential toxicity of a drug candidate is fundamental to its development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to achieve this. humanspecificresearch.orgnih.gov These technologies provide a holistic view of the molecular changes within an organism in response to a compound. researchgate.net

A prime example of this integration is the use of multiple omics technologies to investigate the toxicity of a hepatotoxic compound, EMD 335823. researchgate.net In this study, researchers used toxicogenomics, proteomics, and metabolomics to analyze the effects of the compound in rats. The combined data revealed that the compound's toxicity was linked to the dysregulation of PPARα signaling and alterations in glucose and fatty acid metabolism. researchgate.net This level of mechanistic detail would be difficult to obtain through traditional methods alone.

For future studies on this compound derivatives, a similar integrated omics approach could be invaluable. It could help to:

Identify On- and Off-Target Effects: By analyzing global changes in gene expression, protein levels, and metabolite concentrations, researchers can uncover the full spectrum of a drug's biological activity.

Discover Biomarkers: Omics data can help identify biomarkers for drug efficacy or toxicity, which can be used in clinical trials to monitor patient response. humanspecificresearch.org

Elucidate Mechanisms of Action: For derivatives with unknown targets, omics profiling can provide clues to their mechanism by revealing the biological pathways they perturb. humanspecificresearch.orgresearchgate.net

The table below gives an overview of key omics technologies and their applications.

| Omics Technology | Definition | Application in Drug Development |

| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identifies genetic predispositions to drug response and toxicity. |

| Transcriptomics | The analysis of all RNA transcripts in a cell or organism. humanspecificresearch.org | Reveals changes in gene expression in response to a drug, helping to elucidate mechanisms of action. |

| Proteomics | The large-scale study of proteins, including their functions and structures. humanspecificresearch.org | Identifies protein targets of a drug and downstream effects on cellular pathways. researchgate.net |

| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org | Uncovers drug-induced changes in metabolic pathways, providing insight into efficacy and toxicity. researchgate.net |

By leveraging these advanced research and development strategies, the therapeutic potential of this compound and its derivatives can be fully explored and harnessed for future medical applications.

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times correlate with polarity shifts from the sulfonyl group .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks:

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 243.1 .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data suggest moderate volatility at 25°C .

- Waste Disposal : Neutralize acidic byproducts before disposing in halogenated waste containers .

How can X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Torsional Angles : The dihedral angle between the sulfonyl and acetate groups (~15°) impacts steric hindrance in reactions .

- Packing Motifs : Hydrogen bonds between sulfonyl oxygen and adjacent ester groups stabilize the crystal lattice (e.g., O···H distances ~2.1 Å) .

Crystallization is achieved via slow evaporation in ethanol/water (7:3 v/v) .

What in vitro models are suitable for studying this compound’s biological activity?

Advanced Research Question

- Enzyme Inhibition Assays : Test COX-2 or LOX inhibition using fluorogenic substrates (e.g., Celecoxib as a positive control) .

- Cell-Based Studies : The sulfonyl group enhances cellular permeability; use HEK-293 or HepG2 cells for cytotoxicity profiling (IC₅₀ determination via MTT assay) .

Dose-response curves (0.1–100 µM) and kinetic studies (e.g., Lineweaver-Burk plots) quantify potency .

How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Advanced Research Question

- DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids vs. Brønsted acids) and solvents to identify optimal conditions .

- Byproduct Analysis : LC-MS/MS detects trace impurities (e.g., hydrolyzed carboxylic acid) that reduce yield .

Contradictions often arise from residual moisture or oxygen; strict anhydrous/argon conditions improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.